Cas no 161596-65-2 (1H-5,6,8b-Triazaacenaphthylene-3-carboxylicacid, 2,2a,3,4,5,7,8,8a-octahydro-4-methyl-7-nonyl-,4-[(aminoiminomethyl)amino]butyl ester, (2aS,3S,4R,7R,8aS)-)
161596-65-2 structure
Product Name:1H-5,6,8b-Triazaacenaphthylene-3-carboxylicacid, 2,2a,3,4,5,7,8,8a-octahydro-4-methyl-7-nonyl-,4-[(aminoiminomethyl)amino]butyl ester, (2aS,3S,4R,7R,8aS)-
CAS 번호:161596-65-2
MF:C25H46N6O2
메가와트:462.67174577713
CID:140759
PubChem ID:460276
Update Time:2025-04-19
1H-5,6,8b-Triazaacenaphthylene-3-carboxylicacid, 2,2a,3,4,5,7,8,8a-octahydro-4-methyl-7-nonyl-,4-[(aminoiminomethyl)amino]butyl ester, (2aS,3S,4R,7R,8aS)- 화학적 및 물리적 성질
이름 및 식별자
-
- 1H-5,6,8b-Triazaacenaphthylene-3-carboxylicacid, 2,2a,3,4,5,7,8,8a-octahydro-4-methyl-7-nonyl-,4-[(aminoiminomethyl)amino]butyl ester, (2aS,3S,4R,7R,8aS)-
- 1H-5,6,8b-Triazaacenaphthylene-3-carboxylicacid, 2,2a,3,4,5,7,8,8a-octahydro-4-methyl-7-nonyl-,4-[(aminoiminomethyl)amino]but
- Batzelladine D
- 1H-5,6,8b-Triazaacenaphthylene-3-carboxylic acid, 2,2a,3,4,6,7,8,8a-octahydro-4-methyl-7-nonyl-, 4-((aminoiminomethyl)amino)butyl ester, (4R,7S)-
- 1H-5,6,8b-Triazaacenaphthylene-3-carboxylic acid, 2,2a,3,4,6,7,8,8a-octahydro-4-methyl-7-nonyl-, 4-[(aminoiminomethyl)amino]butyl ester, (4R,7S)-
- 4-Carbamimidamidobutyl 4-methyl-7-nonyl-2,2a,3,4,6,7,8,8a-octahydro-1H-5,6,8b-triazaacenaphthylene-3-carboxylate
- 161596-65-2
- DTXSID90936561
- 4-guanidinobutyl methyl(nonyl)[?]carboxylate
- 4-(diaminomethylideneamino)butyl (6R,10S)-6-methyl-10-nonyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-ene-5-carboxylate
- (-)-Batzelladine D
-
- 인치: 1S/C25H46N6O2/c1-3-4-5-6-7-8-9-12-19-17-20-13-14-21-22(18(2)29-25(30-19)31(20)21)23(32)33-16-11-10-15-28-24(26)27/h18-22H,3-17H2,1-2H3,(H,29,30)(H4,26,27,28)/t18-,19+,20?,21?,22?/m1/s1
- InChIKey: ADTVXWWEQNJMHD-SDMFIQJWSA-N
- 미소: O(CCCC/N=C(\N)/N)C(C1[C@@H](C)N=C2N[C@@H](CCCCCCCCC)CC3CCC1N32)=O
계산된 속성
- 정밀분자량: 462.36858
- 동위원소 질량: 462.368
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 3
- 수소 결합 수용체 수량: 4
- 중원자 수량: 33
- 회전 가능한 화학 키 수량: 15
- 복잡도: 678
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 2
- 불확정 원자 입체 중심 수량: 3
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 4
- 토폴로지 분자 극성 표면적: 118Ų
실험적 성질
- 밀도: 1.25
- 비등점: 604.4°C at 760 mmHg
- 플래시 포인트: 319.3°C
- 굴절률: 1.614
- PSA: 118.33
1H-5,6,8b-Triazaacenaphthylene-3-carboxylicacid, 2,2a,3,4,5,7,8,8a-octahydro-4-methyl-7-nonyl-,4-[(aminoiminomethyl)amino]butyl ester, (2aS,3S,4R,7R,8aS)- 관련 문헌
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
161596-65-2 (1H-5,6,8b-Triazaacenaphthylene-3-carboxylicacid, 2,2a,3,4,5,7,8,8a-octahydro-4-methyl-7-nonyl-,4-[(aminoiminomethyl)amino]butyl ester, (2aS,3S,4R,7R,8aS)-) 관련 제품
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
추천 공급업체
Zhejiang Brunova Technology Co., Ltd.
골드 회원
중국 공급자
대량
Changzhou Guanjia Chemical Co., Ltd
골드 회원
중국 공급자
대량
Enjia Trading Co., Ltd
골드 회원
중국 공급자
대량
钜澜化工科技(青岛)有限公司
골드 회원
중국 공급자
대량
PRIBOLAB PTE.LTD
골드 회원
중국 공급자
시약